molecular formula C13H8BrNOS B11767184 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 935433-69-5

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one

Katalognummer: B11767184
CAS-Nummer: 935433-69-5
Molekulargewicht: 306.18 g/mol
InChI-Schlüssel: AAPNIRAAONEABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by a bromine atom attached to the dibenzo[b,f][1,4]thiazepine core, which is a tricyclic structure containing nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the bromination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding dibenzo[b,f][1,4]thiazepine.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the reduced dibenzo[b,f][1,4]thiazepine derivative.

Wissenschaftliche Forschungsanwendungen

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antipsychotic and antidepressant agents.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound act on neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. The compound’s structure allows it to fit into the receptor binding sites, leading to either agonistic or antagonistic effects, depending on the specific derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzo[b,f][1,4]thiazepin-11(10H)-one: The parent compound without the bromine atom.

    Quetiapine: A well-known antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine core.

    Clozapine: Another antipsychotic with a related structure.

Uniqueness

8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This modification can enhance its binding affinity to certain receptors or change its pharmacokinetic properties, making it a valuable compound for drug development and other applications.

Eigenschaften

CAS-Nummer

935433-69-5

Molekularformel

C13H8BrNOS

Molekulargewicht

306.18 g/mol

IUPAC-Name

3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI-Schlüssel

AAPNIRAAONEABN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.